Isomaltitol Isomaltitol Isomaltitol is a glycosyl alditol consisting of alpha-D-glucopyranose and D-glucitol residues joined in sequence by a (1->6)-glycosidic bond. It is an O-acyl carbohydrate and a glycosyl alditol. It derives from a beta-D-glucose and a D-glucitol.
Brand Name: Vulcanchem
CAS No.: 534-73-6
VCID: VC0530920
InChI: InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
SMILES: C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol

Isomaltitol

CAS No.: 534-73-6

Inhibitors

VCID: VC0530920

Molecular Formula: C12H24O11

Molecular Weight: 344.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Isomaltitol - 534-73-6

CAS No. 534-73-6
Product Name Isomaltitol
Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
IUPAC Name (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Standard InChI InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Standard InChIKey SERLAGPUMNYUCK-YJOKQAJESA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Appearance Solid powder
Description Isomaltitol is a glycosyl alditol consisting of alpha-D-glucopyranose and D-glucitol residues joined in sequence by a (1->6)-glycosidic bond. It is an O-acyl carbohydrate and a glycosyl alditol. It derives from a beta-D-glucose and a D-glucitol.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1,6-sorbitol glucopyranoside
isomaltitol
Reference 1: Abe K, Kuroda A, Takeshita R. Engineering of Escherichia coli to facilitate efficient utilization of isomaltose and panose in industrial glucose feedstock. Appl Microbiol Biotechnol. 2017 Mar;101(5):2057-2066. doi: 10.1007/s00253-016-8037-z. Epub 2016 Dec 8. PubMed PMID: 27933453; PubMed Central PMCID: PMC5309279.
2: Schröder S, Kröger L, Mattes R, Thiem J. Transglycosylations employing recombinant α- and β-galactosidases and novel donor substrates. Carbohydr Res. 2015 Feb 11;403:157-66. doi: 10.1016/j.carres.2014.05.005. Epub 2014 May 20. PubMed PMID: 24909380.
3: Evaldsson C, Rydén I, Uppugunduri S. Isomaltitol exacerbates neutrophilia but reduces eosinophilia: new insights into the sephadex model of lung inflammation. Int Arch Allergy Immunol. 2011;154(4):286-94. doi: 10.1159/000321820. Epub 2010 Oct 20. PubMed PMID: 20962533.
4: Uppugunduri S, Gautam C. Effects of uridine, isomatitol and 4-thiouridine on in vitro cell adhesion and in vivo effects of 4-thiouridine in a lung inflammation model. Int Immunopharmacol. 2004 Sep;4(9):1241-8. PubMed PMID: 15251120.
5: Cataldi TR, Campa C, Casella IG, Bufo SA. Determination of maltitol, isomaltitol, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection. J Agric Food Chem. 1999 Jan;47(1):157-63. PubMed PMID: 10563865.
6: Smits-Van Prooije AE, De Groot AP, Dreef-Van der Meulen HC, Sinkeldam EJ. Chronic toxicity and carcinogenicity study of isomalt in rats and mice. Food Chem Toxicol. 1990 Apr;28(4):243-51. PubMed PMID: 2358250.
7: Rosiers C, Verwaerde F, Dupas H, Bouquelet S. New approach to the metabolism of hydrogenated starch hydrolysate: hydrolysis by the maltase/glucoamylase complex of the rat intestinal mucosa. Ann Nutr Metab. 1985;29(2):76-82. PubMed PMID: 3922278.
8: Ziesenitz SC. Bioavailability of glucose from Palatinit. Z Ernahrungswiss. 1983 Sep;22(3):185-94. PubMed PMID: 6417920.
9: Siebert G, Grupp U, Heinkel K. Studies on isomaltitol. Nutr Metab. 1975;18 Suppl 1:191-6. PubMed PMID: 1165864.
10: Musch K, Siebert G, Schiweck H, Steinle G. [Nutritional physiology of isomaltitol in the rat]. Z Ernahrungswiss Suppl. 1973;15:3-16. German. PubMed PMID: 4518248.
11: Gehring F. [Formation of acids by cariogenically important streptococci from sugars and sugar alcohols with special reference to isomaltitol and isomaltulose]. Z Ernahrungswiss Suppl. 1973;15:16-27. German. PubMed PMID: 4518246.
PubChem Compound 94169
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator